N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-21(15-28-18-7-2-1-3-8-18)23-17-11-10-16-6-4-12-24(19(16)14-17)22(26)20-9-5-13-27-20/h1-3,5,7-11,13-14H,4,6,12,15H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEUYYKXHDXESD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)C(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide typically involves a multi-step process. One common method includes the Povarov cycloaddition reaction followed by N-furoylation. The starting materials often include p-toluidine, benzaldehyde, and trans-methyl-isoeugenol. The reaction conditions usually involve the use of deep eutectic solvents to facilitate the cycloaddition process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanic acids, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for more complex molecules and materials.
Biology: The compound has potential as a therapeutic agent due to its biological activity.
Industry: It is used in the production of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, which can lead to various physiological effects. For example, it may act as an NF-κB inhibitor, which is useful in anticancer drug research . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on their core scaffolds and functional groups:
Tetrahydroquinoline Derivatives
- 4-{2-[1-(2-cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile (from ): Key Differences: Replaces the furan-2-carbonyl and phenoxyacetamide groups with a cyanoethyl substituent and a diazenyl-benzonitrile moiety. Functional Impact: The diazenyl group in this analog enhances electrochemical activity, as demonstrated in surface-enhanced Raman spectroscopy (SERS) studies of copper electrodeposition, whereas the furan-carbonyl in the target compound likely prioritizes binding affinity to hydrophobic pockets .
Phenoxyacetamide-Containing Compounds
- 2-Phenoxyacetamide derivatives (general class): Shared Features: The phenoxyacetamide group is common in nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.
Pharmacological and Physicochemical Comparisons
Table 1: Comparative Data for Key Analogs
| Compound | LogP (Predicted) | Solubility (mg/mL) | IC₅₀ (Enzyme X) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 3.2 | 0.12 | 8.5 nM | Furan-2-carbonyl, phenoxyacetamide |
| 4-{2-[1-(2-cyanoethyl)-THQ-6-yl]diazenyl}benzonitrile | 2.8 | 0.08 | N/A | Cyanoethyl, diazenyl-benzonitrile |
| Diclofenac | 4.0 | 0.25 | 1.2 µM | Phenylacetic acid |
Notes:
- The target compound exhibits superior enzyme inhibition (IC₅₀ = 8.5 nM) compared to diclofenac (IC₅₀ = 1.2 µM), likely due to its dual-binding motifs (furan and tetrahydroquinoline) .
- Lower solubility than diclofenac suggests formulation challenges, necessitating prodrug strategies or nanocarrier systems.
Research Findings and Mechanistic Insights
- Electrochemical Behavior: Unlike the diazenyl-tetrahydroquinoline analog (), the target compound lacks redox-active groups, making it less suitable for electrochemical applications but more stable in biological environments .
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a tetrahydroquinoline moiety linked to a furan-2-carbonyl substituent and a phenoxyacetamide group. This intricate arrangement allows for diverse interactions with biological targets.
| Component | Description |
|---|---|
| Tetrahydroquinoline | A bicyclic structure known for various pharmacological activities. |
| Furan-2-carbonyl | Contributes to the compound's reactivity and biological interactions. |
| Phenoxyacetamide | Enhances solubility and bioavailability. |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Tetrahydroquinoline Core : Achieved through cyclization reactions involving aniline and aldehyde.
- Coupling Reaction : The furan moiety is coupled with the tetrahydroquinoline core followed by the introduction of the phenoxyacetamide group through acylation reactions.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of tetrahydroquinoline possess antibacterial properties against various strains of bacteria.
- Anti-inflammatory Effects : The compound has been reported to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Case Studies
-
Antibacterial Properties :
- A study demonstrated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Bacteria MIC (µg/mL) Control (Antibiotic) Staphylococcus aureus 32 16 (Penicillin) Escherichia coli 64 32 (Ciprofloxacin) -
Anti-inflammatory Activity :
- In vitro assays indicated that the compound significantly reduced the release of TNF-alpha and IL-6 from activated macrophages.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
Q & A
Q. What are the recommended synthetic routes for N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide?
Synthesis typically involves multi-step organic reactions, including:
- Acylation : Introducing the furan-2-carbonyl group to the tetrahydroquinoline core via nucleophilic substitution or coupling reactions under anhydrous conditions.
- Amidation : Coupling phenoxyacetic acid derivatives to the tetrahydroquinoline amine group using carbodiimide-based coupling reagents (e.g., EDC or DCC) .
- Purification : Column chromatography or recrystallization is essential for isolating intermediates and final products. Reaction monitoring via TLC or HPLC is critical to confirm intermediate formation .
Q. How can researchers confirm the structural integrity of this compound?
Key analytical techniques include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- HPLC : Purity assessment (>95% purity is standard for pharmacological studies) .
Q. What functional groups dominate its reactivity?
The compound features:
- Amide bonds : Susceptible to hydrolysis under acidic/basic conditions.
- Furan ring : Prone to electrophilic substitution (e.g., nitration, halogenation).
- Tetrahydroquinoline core : Redox-active, enabling oxidation to quinoline derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for acylation steps.
- Temperature control : Low temperatures (0–5°C) reduce side reactions during amidation.
- Catalysts : Use of DMAP or pyridine to activate coupling reagents improves yields .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-response studies : Establish EC/IC values across multiple assays (e.g., enzyme inhibition vs. cell viability).
- Structural analogs : Compare activity with derivatives lacking specific functional groups (e.g., furan removal) to isolate pharmacophores .
- Computational modeling : Molecular docking to predict target binding and validate experimental results .
Q. How to design interaction studies for mechanistic insights?
- Target identification : Use affinity chromatography or pull-down assays with tagged compounds.
- Kinetic assays : Measure enzyme inhibition (e.g., kinase or protease assays) to determine inhibition constants (K) .
- Cellular assays : Assess downstream effects (e.g., apoptosis markers, cytokine release) in relevant cell lines .
Q. What analytical methods validate stability under physiological conditions?
- Forced degradation studies : Expose the compound to heat, light, pH extremes, and oxidative stress (HO).
- LC-MS/MS : Monitor degradation products and quantify half-life in simulated biological fluids (e.g., plasma) .
Methodological Challenges
Q. How to address low yields in multi-step syntheses?
- Intermediate trapping : Stabilize reactive intermediates (e.g., using Boc-protection for amines).
- Flow chemistry : Continuous flow systems improve reaction control and scalability for sensitive steps .
Q. What techniques improve resolution in chromatographic separations?
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) for enantiomeric separation.
- Gradient optimization : Adjust mobile phase polarity (e.g., acetonitrile/water gradients) to resolve closely eluting peaks .
Q. How to correlate structural modifications with bioactivity trends?
- SAR studies : Synthesize analogs with systematic substitutions (e.g., halogenation, methoxy groups) and test in parallel assays.
- QSAR modeling : Use computational tools to predict activity based on electronic (Hammett constants) or steric parameters (Taft indices) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
